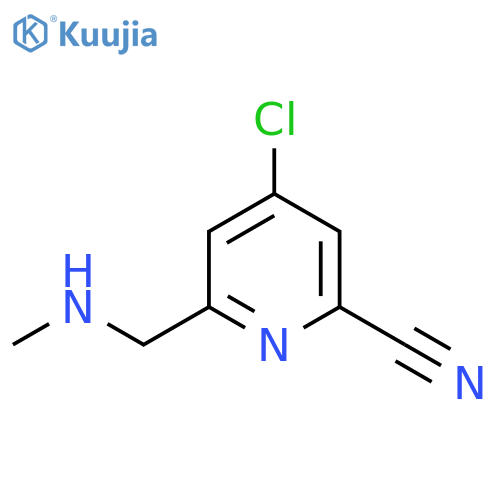Cas no 1823902-93-7 (4-Chloro-6-((methylamino)methyl)picolinonitrile)

1823902-93-7 structure
商品名:4-Chloro-6-((methylamino)methyl)picolinonitrile
CAS番号:1823902-93-7
MF:C8H8ClN3
メガワット:181.622220039368
CID:5059479
4-Chloro-6-((methylamino)methyl)picolinonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-6-((methylamino)methyl)picolinonitrile
-
- インチ: 1S/C8H8ClN3/c1-11-5-8-3-6(9)2-7(4-10)12-8/h2-3,11H,5H2,1H3
- InChIKey: SZGGWMVTROLOKG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C#N)N=C(C=1)CNC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 186
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 48.7
4-Chloro-6-((methylamino)methyl)picolinonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM278355-1g |
4-Chloro-6-((methylamino)methyl)picolinonitrile |
1823902-93-7 | 95% | 1g |
$1122 | 2022-06-12 | |
| Chemenu | CM278355-1g |
4-Chloro-6-((methylamino)methyl)picolinonitrile |
1823902-93-7 | 95% | 1g |
$1122 | 2021-08-18 |
4-Chloro-6-((methylamino)methyl)picolinonitrile 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
1823902-93-7 (4-Chloro-6-((methylamino)methyl)picolinonitrile) 関連製品
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
